Cas no 29006-01-7 (Methyl 4-methoxybutanoate)

Methyl 4-methoxybutanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-methoxybutanoate
- 4-Methoxybutyric acid methyl ester
- Methyl 4-methoxybutyrate
- 4-Methoxy-buttersaeure-methylester
- Butyric acid,4-methoxy-,methyl ester
- methyl methoxybutyrate
- Butanoic acid, 4-methoxy-, methyl ester
- VHDGWXQBVWAMJA-UHFFFAOYSA-N
- Butyric acid, 4-methoxy-, methyl ester
- methyl,4-Methoxybutanoate
- 4-methoxy-butyric acid methyl ester
- BCP29905
- TRA0002107
- Butanoic acid,4-methoxy-, methyl ester
- SY096667
- R2787
- J-017351
- MFCD00274316
- 29006-01-7
- DTXSID00337383
- SCHEMBL907647
- Methyl 4-methoxybutyrate, 98%
- AKOS009156523
- methyl 4-methoxybutanoate;Methyl 4-Methoxybutyrate
- FT-0698176
- Methyl4-methoxybutanoate
- CS-W011093
- A851206
- DS-9514
- F14920
- methyl-4-methoxybutanoate
- Methyl 4-methoxybutanoic acid
- ALBB-022325
- DB-068049
- DTXCID90288471
-
- MDL: MFCD00274316
- インチ: 1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3
- InChIKey: VHDGWXQBVWAMJA-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C(=O)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 132.07900
- どういたいしつりょう: 132.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 80.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.969 g/mL at 25 °C(lit.)
- ふってん: 162-164 °C/767 mmHg(lit.)
- フラッシュポイント: 華氏温度:129.2°f
摂氏度:54°c - 屈折率: n20/D 1.408(lit.)
- PSA: 35.53000
- LogP: 0.58600
- ようかいせい: 使用できません
Methyl 4-methoxybutanoate セキュリティ情報
Methyl 4-methoxybutanoate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Methyl 4-methoxybutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028471-250mg |
Methyl 4-methoxybutanoate |
29006-01-7 | 98% | 250mg |
¥67.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028471-1g |
Methyl 4-methoxybutanoate |
29006-01-7 | 98% | 1g |
¥80.00 | 2024-05-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R129683-25g |
Methyl 4-methoxybutanoate |
29006-01-7 | 97% | 25g |
¥932 | 2024-05-24 | |
Chemenu | CM184768-100g |
Methyl 4-methoxybutanoate |
29006-01-7 | 95% | 100g |
$*** | 2023-03-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41090-25ml |
Methyl 4-methoxybutanoate |
29006-01-7 | 25ml |
¥998.0 | 2021-09-08 | ||
TRC | B451550-10mg |
Methyl 4-Methoxybutanoate |
29006-01-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN726-200mg |
Methyl 4-methoxybutanoate |
29006-01-7 | 97+% | 200mg |
56.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | D916431-25g |
Methyl 4-Methoxybutyrate |
29006-01-7 | 97% | 25g |
$130 | 2023-09-01 | |
Chemenu | CM184768-25g |
Methyl 4-methoxybutanoate |
29006-01-7 | 95% | 25g |
$*** | 2023-03-29 | |
1PlusChem | 1P002VN6-25g |
Butanoic acid, 4-methoxy-, methyl ester |
29006-01-7 | 98%(GC) | 25g |
$134.00 | 2024-05-06 |
Methyl 4-methoxybutanoate 関連文献
-
1. Reaction of oxetane with K+(18-crown-6)K– complex; a convenient route to one-pot metallationZbigniew Jedli?ski,Andrzej Misio?ek,Andrzej Jankowski,Henryk Janeczek J. Chem. Soc. Chem. Commun. 1991 1513
-
Kefan Li,Jiaming Yang,Tongyang Song,Zhirong Zhu,Chen Zhao,Peng Wu,Xiaohong Li Green Chem. 2023 25 627
-
Zheng Li,Yetao Jiang,Xing Tang,Miao Zuo,Xianhai Zeng,Yong Sun,Lu Lin RSC Adv. 2015 5 8297
Methyl 4-methoxybutanoateに関する追加情報
Methyl 4-methoxybutanoate (CAS No. 29006-01-7): A Comprehensive Overview in Modern Chemical Research
Methyl 4-methoxybutanoate, identified by the chemical abstracts service number CAS No. 29006-01-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester, derived from butanoic acid and methanol, exhibits a unique structural framework that has garnered considerable attention in recent years due to its versatile applications and potential in synthetic chemistry.
The molecular structure of Methyl 4-methoxybutanoate consists of a four-carbon chain with a methoxy group (-OCH₃) attached to the fourth carbon. This configuration imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the methoxy group enhances its reactivity, allowing for further functionalization and modification, which is crucial in drug development and material science.
In recent years, researchers have been exploring the applications of Methyl 4-methoxybutanoate in the field of medicinal chemistry. Its role as a precursor in the synthesis of complex organic molecules has been particularly noteworthy. For instance, it has been utilized in the preparation of novel analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ester's ability to undergo various chemical transformations, such as transesterification and reduction, makes it an indispensable tool in synthetic protocols.
Moreover, the pharmacological potential of Methyl 4-methoxybutanoate has not gone unnoticed. Studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for further investigation. For example, researchers have investigated its potential as an intermediate in the synthesis of compounds that target inflammatory pathways. These findings highlight the compound's significance in developing new therapeutic strategies.
The industrial relevance of Methyl 4-methoxybutanoate is also evident in its use as a flavoring agent and fragrance component. Its pleasant aroma and stability under various conditions make it suitable for applications in food additives, cosmetics, and personal care products. The compound's ability to enhance sensory experiences while maintaining chemical integrity has positioned it as a preferred choice for formulators in these industries.
From an environmental perspective, the synthesis and application of Methyl 4-methoxybutanoate have been examined for their sustainability. Researchers have explored greener synthetic routes that minimize waste and energy consumption. These efforts align with the growing global emphasis on sustainable chemistry practices, ensuring that the production of this valuable compound is both efficient and environmentally friendly.
Recent advancements in analytical techniques have further enhanced our understanding of Methyl 4-methoxybutanoate's properties. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and other sophisticated methods have allowed scientists to elucidate its structure with high precision. These techniques have also been instrumental in studying its interactions with biological targets, providing insights into its potential pharmacological effects.
The future prospects of Methyl 4-methoxybutanoate are promising, with ongoing research aiming to uncover new applications and optimize its synthesis. As our understanding of organic chemistry continues to evolve, this compound is likely to play an even more significant role in pharmaceuticals, materials science, and beyond. The collaborative efforts of chemists, biologists, and industry professionals will be crucial in realizing these advancements.




